Florbetapir

描述

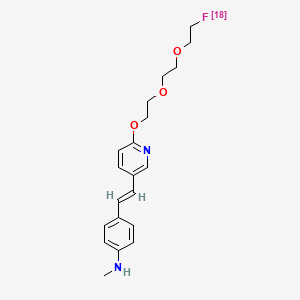

Structure

3D Structure

属性

Key on ui mechanism of action |

Florbetapir (18F) is a radiopharmaceutical compound containing the radionuclide fluorine-18 bound to the compound florbetapir, a molecule that binds with high affinity to beta amyloid plaque, a peptide that plays a key role in Alzheimer's Disease pathogenesis. The radionucleide fluorine-18 was chosen as it has a half life of 110 minutes allowing it to accumulate sufficiently in the brain before undergoing positon emission decay. |

|---|---|

CAS 编号 |

956103-76-7 |

分子式 |

C20H25FN2O3 |

分子量 |

359.4 g/mol |

IUPAC 名称 |

4-[(E)-2-[6-[2-[2-(2-(18F)fluoroethoxy)ethoxy]ethoxy]-3-pyridinyl]ethenyl]-N-methyl(18F)aniline |

InChI |

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+/i21-1 |

InChI 键 |

YNDIAUKFXKEXSV-CRYLGTRXSA-N |

手性 SMILES |

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCC[18F] |

规范 SMILES |

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |

外观 |

Solid powder |

其他CAS编号 |

956103-76-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

18F-AV-45 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-methylaminostyryl)pyridine 4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzamide Amyvid florbetapir florbetapir F 18 florbetapir F18 |

产品来源 |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Florbetapir (18F) for Alzheimer's Disease Imaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques and intracellular neurofibrillary tangles in the brain. The ability to accurately detect and quantify Aβ plaques in living individuals is crucial for the early diagnosis of AD, patient stratification for clinical trials, and monitoring the efficacy of anti-amyloid therapies. Florbetapir (18F), a fluorine-18 labeled positron emission tomography (PET) radiopharmaceutical, has emerged as a key tool for in vivo visualization of Aβ plaques. This technical guide provides a comprehensive overview of the mechanism of action of this compound (18F), detailing its binding characteristics, pharmacokinetic profile, and the experimental methodologies used to validate its utility as an amyloid imaging agent.

Core Mechanism of Action: High-Affinity Binding to Beta-Amyloid Plaques

The fundamental mechanism of action of this compound (18F) lies in its ability to specifically bind to Aβ aggregates, which are a pathological hallmark of Alzheimer's disease. When administered intravenously, this radiotracer crosses the blood-brain barrier and selectively accumulates in brain regions with high densities of amyloid plaques.[1][2] The molecular structure of this compound allows it to intercalate with the β-sheet conformation characteristic of amyloid fibrils.[1]

The radioactive isotope, Fluorine-18, is a positron emitter with a half-life of approximately 110 minutes.[3] As 18F decays, it releases positrons that, upon annihilation with nearby electrons, produce two 511 keV gamma photons traveling in opposite directions. These photons are detected by a PET scanner, generating a quantitative, three-dimensional image that reflects the distribution and density of Aβ plaques in the brain.[1]

Binding Affinity and Specificity

In vitro studies have demonstrated the high affinity and specificity of this compound for Aβ plaques. Saturation binding assays using brain homogenates from patients with confirmed Alzheimer's disease have established a dissociation constant (Kd) for this compound in the low nanomolar range, indicating a strong binding affinity.[4][5]

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 3.7 nM | [4][5] |

Importantly, this compound shows minimal binding to neurofibrillary tangles, the other major pathological hallmark of AD, ensuring that the PET signal is specific to amyloid pathology.[4][5]

Pharmacokinetics and Biodistribution

Following intravenous injection, this compound (18F) is rapidly distributed throughout the body and readily crosses the blood-brain barrier.[3][6] It reaches peak concentration in the brain within minutes of injection, followed by a washout phase. In individuals with significant amyloid plaque burden, there is differential retention of the tracer in cortical regions known to accumulate plaques, such as the frontal, parietal, temporal, and precuneus cortices.[6] In contrast, in individuals with sparse or no amyloid plaques, the tracer shows more uniform washout from both gray and white matter. The cerebellum is typically used as a reference region for quantitative analysis due to its relative lack of amyloid plaque deposition in most cases of AD.[7]

By 20 minutes post-injection, less than 5% of the injected radioactivity remains in the blood, and by 90 minutes, this drops to less than 2%.[6] The residual radioactivity in circulation during the imaging window is primarily in the form of polar metabolites.[6]

Experimental Protocols

The validation of this compound (18F) as a reliable amyloid PET imaging agent has been underpinned by a series of rigorous experimental studies. The following sections detail the methodologies of key experiments.

In Vitro Binding Assays

These assays are crucial for determining the binding affinity (Kd) of this compound to Aβ plaques.

Methodology:

-

Tissue Preparation: Postmortem human brain tissue from clinically and neuropathologically confirmed Alzheimer's disease cases and healthy controls is used. Gray matter from cortical regions is dissected and homogenized in a suitable buffer (e.g., Tris-HCl).

-

Saturation Binding Assay:

-

Aliquots of the brain homogenate are incubated with increasing concentrations of this compound (18F).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radioactive competing ligand that also binds to amyloid plaques.

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Separation and Measurement: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding at each concentration of this compound (18F). The data are then analyzed using non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).

Autoradiography

Autoradiography provides a visual correlation between the binding of this compound (18F) and the histopathological distribution of amyloid plaques on brain tissue sections.

Methodology:

-

Tissue Sectioning: Frozen postmortem human brain tissue sections (typically 10-20 µm thick) from Alzheimer's disease patients and controls are mounted on microscope slides.

-

Incubation: The tissue sections are incubated with a solution containing this compound (18F) at a concentration relevant for PET imaging.

-

Washing: The sections are washed in buffer to remove unbound radioligand.

-

Exposure: The slides are apposed to a phosphor imaging plate or autoradiographic film for a specific duration to detect the radioactive signal.

-

Imaging and Analysis: The resulting autoradiograms are digitized and analyzed. The intensity of the signal corresponds to the density of this compound binding sites. These images can then be directly compared with adjacent tissue sections stained for amyloid plaques.

Clinical PET Imaging Protocol

Standardized protocols are essential for acquiring high-quality and reproducible this compound (18F) PET images in a clinical or research setting.

Methodology:

-

Patient Preparation: No special patient preparation, such as fasting, is required.

-

Radiopharmaceutical Administration: A single intravenous bolus of 370 MBq (10 mCi) of this compound (18F) is administered to the patient.[7]

-

Uptake Period: There is a 30 to 50-minute uptake period following the injection, during which the patient should rest comfortably.[7]

-

Image Acquisition: A 10-minute PET scan of the brain is acquired.[7] The patient's head should be positioned to include the entire brain, including the cerebellum, in the field of view.

-

Image Reconstruction: The acquired data are reconstructed into a 3D image using standard iterative reconstruction algorithms with attenuation correction.

Post-mortem Histopathology and Correlation

The definitive validation of this compound (18F) PET imaging comes from the strong correlation between the in vivo PET signal and the post-mortem histopathological quantification of Aβ plaques.[8]

Methodology:

-

Brain Autopsy: Following the death of a patient who has undergone a this compound (18F) PET scan, a brain autopsy is performed.

-

Tissue Processing: The brain is fixed, and tissue blocks are taken from regions corresponding to those analyzed in the PET scan.

-

Histological Staining:

-

Silver Staining (e.g., Bielschowsky or Thioflavin S): These stains are used to visualize the dense core of neuritic plaques.

-

Immunohistochemistry (IHC): Antibodies specific to the Aβ peptide (e.g., 4G8, 6E10) are used to detect all forms of Aβ deposits, including diffuse plaques.

-

-

Plaque Quantification: The stained sections are examined microscopically, and the density of amyloid plaques is quantified using semi-quantitative scoring systems or quantitative image analysis software.

-

Correlation Analysis: The quantitative histopathological data are then statistically correlated with the quantitative measures from the corresponding regions of the antemortem this compound (18F) PET scan (e.g., Standardized Uptake Value Ratio - SUVR). Studies have consistently shown a strong positive correlation between the this compound PET signal and the density of Aβ plaques at autopsy.[8]

Data Presentation

Quantitative Correlation of this compound (18F) PET with Histopathology

| PET Imaging Metric | Histopathology Method | Correlation Coefficient (ρ) | Significance (p-value) | Reference |

| Visual Interpretation | Immunohistochemistry | 0.78 | <0.001 | [8] |

| Quantitative Uptake (SUVR) | Immunohistochemistry | 0.78 | <0.001 | [8] |

| Visual Interpretation | Silver Stain (Neuritic Plaques) | 0.71 | <0.001 | [8] |

| Quantitative Uptake (SUVR) | Silver Stain (Neuritic Plaques) | 0.71 | <0.001 | [8] |

Visualizations

Caption: Mechanism of action of this compound (18F) from injection to PET image generation.

Caption: Workflow for the validation of this compound (18F) PET imaging.

Conclusion

This compound (18F) is a well-validated and specific PET radiotracer for the in vivo detection of beta-amyloid plaques, a core neuropathological feature of Alzheimer's disease. Its mechanism of action is based on its high-affinity binding to the β-sheet structure of amyloid fibrils. The robust correlation between this compound (18F) PET signal and post-mortem histopathology provides a strong foundation for its use in both clinical and research settings. This technical guide has outlined the core principles of its action and the detailed experimental methodologies that underpin its utility, providing a valuable resource for professionals in the field of neuroscience and drug development.

References

- 1. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]

- 4. med.unc.edu [med.unc.edu]

- 5. neuroscienceassociates.com [neuroscienceassociates.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Breakthrough: An In-depth Technical Guide to the Early Development and Discovery of Florbetapir (¹⁸F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early development and discovery of Florbetapir (¹⁸F), a revolutionary radiopharmaceutical for the positron emission tomography (PET) imaging of β-amyloid (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD). This compound, marketed as Amyvid™, was the first ¹⁸F-labeled amyloid imaging agent to receive FDA approval, a significant milestone in the diagnostic landscape of neurodegenerative diseases. This document details the preclinical and clinical journey of this compound, from its chemical synthesis and in vitro characterization to its validation in human subjects through pivotal clinical trials correlated with postmortem histopathology. We delve into the experimental protocols that underpinned its development, present key quantitative data in structured tables, and provide visual representations of critical pathways and workflows to offer a granular understanding of this diagnostic agent's scientific foundation.

Introduction: The Unmet Need and the Dawn of Amyloid Imaging

Prior to the advent of amyloid PET imaging, the definitive diagnosis of Alzheimer's disease was only possible through postmortem examination of brain tissue.[1] Clinical diagnosis based on cognitive and functional assessments carried a significant rate of inaccuracy, hindering the development of effective disease-modifying therapies. The "amyloid cascade hypothesis," which posits that the accumulation of Aβ plaques is a primary event in AD pathogenesis, spurred the search for in vivo biomarkers to visualize this pathology.

The development of Pittsburgh Compound B ([¹¹C]PiB) marked a pivotal moment, demonstrating the feasibility of imaging Aβ plaques in living individuals.[2] However, the short 20-minute half-life of carbon-11 limited its widespread clinical use to centers with an on-site cyclotron.[2][3] This limitation created a pressing need for an amyloid imaging agent labeled with a longer-lived positron-emitting radionuclide, such as fluorine-18 (¹⁸F), which has a half-life of approximately 110 minutes, allowing for centralized production and broader distribution.[1][4] this compound (¹⁸F) emerged as a leading candidate to meet this need.

Preclinical Development: From Bench to Animal Models

The journey of this compound began with the screening of numerous compounds for their ability to bind with high affinity and specificity to Aβ plaques. This compound, a stilbene derivative, demonstrated promising characteristics in early preclinical evaluations.

Radiosynthesis and Quality Control

The successful clinical application of a PET radiotracer hinges on a robust and reproducible radiosynthesis method that adheres to Good Manufacturing Practice (GMP) guidelines.

Experimental Protocol: Automated Synthesis of [¹⁸F]this compound

The automated synthesis of [¹⁸F]this compound is a two-step process involving nucleophilic substitution of a tosylate precursor followed by deprotection.[5][6]

-

[¹⁸F]Fluoride Production and Activation: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is trapped on an anion exchange resin, eluted with a solution of potassium carbonate and Kryptofix 2.2.2., and dried by azeotropic distillation with acetonitrile.

-

Radiolabeling: The tosylate precursor of this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the dried [¹⁸F]fluoride/K₂CO₃/K₂.₂.₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution, replacing the tosylate group with [¹⁸F]fluoride.

-

Deprotection: The resulting intermediate is then hydrolyzed, typically with hydrochloric acid, to remove the protecting group (e.g., Boc).

-

Purification: The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated in a physiologically compatible solution, typically containing sodium ascorbate and ethanol in saline, and passed through a sterile filter into a sterile vial.[7]

-

Quality Control: The final product undergoes rigorous quality control testing, including assessment of radiochemical purity, specific activity, pH, and sterility.

Table 1: Radiosynthesis and Quality Control Parameters for [¹⁸F]this compound

| Parameter | Specification | Reference |

| Radiochemical Yield (decay-corrected) | 20% - 40% | [8] |

| Synthesis Time | Approximately 60-105 minutes | [5][8] |

| Specific Activity | Typically > 100 Ci/mmol | [8] |

| Radiochemical Purity | > 95% | [5] |

DOT Diagram: Radiosynthesis of [¹⁸F]this compound

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.

In Vitro Binding Studies

The cornerstone of an effective amyloid imaging agent is its high affinity and specificity for Aβ plaques.

Experimental Protocol: In Vitro Autoradiography and Binding Assays

-

Tissue Preparation: Postmortem human brain tissue from individuals with confirmed AD and age-matched controls is used. Brain sections are prepared and mounted on glass slides.

-

Autoradiography: The brain sections are incubated with [¹⁸F]this compound. Non-specific binding is determined by co-incubating adjacent sections with a high concentration of a non-radioactive blocking agent.

-

Washing and Imaging: After incubation, the sections are washed to remove unbound tracer and apposed to a phosphor imaging plate or film to visualize the distribution of radioactivity.

-

Histological Staining: Adjacent sections are stained with traditional amyloid-binding dyes (e.g., thioflavin S) and antibodies against Aβ to correlate the autoradiographic signal with the presence of amyloid plaques.

-

Binding Affinity (Kd) Determination: Competitive binding assays are performed using brain homogenates from AD patients. The homogenates are incubated with a fixed concentration of [¹⁸F]this compound and increasing concentrations of non-radioactive this compound. The concentration of the non-radioactive ligand that displaces 50% of the specific binding (IC₅₀) is determined, and the dissociation constant (Kd) is calculated.

Table 2: In Vitro Binding Characteristics of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) to Aβ plaques | 3.7 ± 0.3 nmol/L | [8] |

| Maximum Binding Capacity (Bmax) | 8800 ± 1600 fmol/mg protein | [8] |

| Specificity | Selectively binds to Aβ plaques; does not bind to neurofibrillary tangles. | [9][10] |

DOT Diagram: Proposed Mechanism of this compound Binding to Aβ Plaques

Caption: this compound's selective binding to aggregated Aβ fibrils.

In Vivo Preclinical Studies in Animal Models

Animal studies are crucial for evaluating the pharmacokinetic properties, biodistribution, and safety of a new radiotracer.

Experimental Protocol: Biodistribution Studies in Rodents

-

Animal Model: Healthy rodents (e.g., mice) are typically used for initial biodistribution studies.

-

Radiotracer Administration: A known amount of [¹⁸F]this compound is administered intravenously.

-

Tissue Harvesting: At various time points post-injection, animals are euthanized, and major organs and tissues (including the brain) are harvested.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point to determine the biodistribution and clearance profile.

Table 3: Preclinical Brain Uptake of [¹⁸F]this compound in Mice

| Time Post-Injection | Brain Uptake (% Injected Dose/g) | Reference |

| 2 minutes | 6.8% | [8] |

| 60 minutes | 1.9% | [8] |

These results indicated rapid brain penetration followed by a relatively fast washout from normal brain tissue, a desirable characteristic for an imaging agent as it leads to a good signal-to-noise ratio.[8] Biodistribution studies in humans later confirmed predominantly hepatobiliary excretion.[8]

Clinical Development: Validation in Humans

The clinical development of this compound was designed to assess its safety, pharmacokinetics, and, most importantly, its ability to accurately detect Aβ pathology in the human brain.

Phase 1 and 2 Clinical Trials

Early phase clinical trials focused on establishing the safety, dosimetry, and imaging characteristics of this compound in a small number of healthy volunteers and patients with AD.

Experimental Protocol: Early Phase Clinical Imaging

-

Subject Recruitment: Healthy elderly volunteers and patients with a clinical diagnosis of probable AD were recruited.

-

Radiotracer Administration: Subjects received an intravenous injection of a specified dose of [¹⁸F]this compound (typically 370 MBq).[11][12]

-

PET Imaging: Brain PET scans were acquired at a specific time window post-injection (e.g., 30-90 minutes).[8] A typical scan duration was 10 minutes.[8][11]

-

Image Analysis: The PET images were visually assessed by trained readers for the presence or absence of significant cortical tracer retention. Quantitative analysis, such as the Standardized Uptake Value Ratio (SUVR), was also performed, typically using the cerebellum as a reference region to normalize the data.[4]

Table 4: Key Findings from Early Phase Clinical Trials of this compound

| Finding | Observation | Reference |

| Safety | Well-tolerated in over 2000 human subjects. | [8] |

| Dosimetry (Effective Dose) | 7 mSv from a 370 MBq dose. | [8] |

| Pharmacokinetics | Rapid brain uptake and washout from normal tissue; imaging window 30-90 minutes post-injection. | [8] |

| Differentiation | Clearly differentiated patients with AD from healthy controls.[11] | [11] |

Phase 3 Clinical Trial: Correlation with Postmortem Histopathology

The pivotal Phase 3 trial was designed to definitively establish the correlation between in vivo this compound PET imaging and the gold standard of postmortem neuropathological assessment of Aβ plaque density.

Experimental Protocol: Imaging-to-Autopsy Correlation Study

-

Subject Population: The study enrolled individuals who were near the end of life and consented to both a this compound PET scan and brain donation upon death.[13][14]

-

PET Imaging and Interpretation: Subjects underwent this compound PET imaging as per the established protocol. The PET scans were interpreted by multiple blinded readers who classified them as either "amyloid positive" or "amyloid negative."[13][14]

-

Autopsy and Histopathology: Following the subject's death, a comprehensive neuropathological examination was performed. The density of neuritic Aβ plaques was assessed using established criteria (e.g., Consortium to Establish a Registry for Alzheimer's Disease - CERAD).[13][14]

-

Correlation Analysis: The in vivo PET scan interpretations were compared to the postmortem histopathological findings.

Table 5: Results of the Pivotal Phase 3 Imaging-to-Autopsy Study

| Parameter | Result | Reference |

| Agreement between PET and Autopsy | 96% agreement in the primary analysis cohort. | [13] |

| Correlation (Spearman ρ) | Strong correlation between PET signal and immunohistochemistry (ρ = 0.78) and silver stain neuritic plaque score (ρ = 0.71). | [13][14] |

This landmark study provided compelling evidence that this compound PET imaging accurately reflects the underlying Aβ pathology in the brain.

DOT Diagram: Clinical Validation Workflow

Caption: Workflow of the pivotal imaging-to-autopsy validation study.

Regulatory Approval and Clinical Impact

Based on the robust preclinical and clinical data, this compound F 18 injection (Amyvid™) was granted approval by the U.S. Food and Drug Administration (FDA) on April 6, 2012, for PET imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease and other causes of cognitive decline.[15][16] This approval ushered in a new era of in vivo amyloid diagnostics, providing clinicians with a valuable tool to aid in the differential diagnosis of dementia. A negative this compound scan is inconsistent with a neuropathological diagnosis of AD and can be used to rule out the disease.[17]

Conclusion

The development of this compound (¹⁸F) represents a landmark achievement in the field of molecular imaging and neuroscience. Through a rigorous and systematic process of preclinical and clinical research, this compound was established as a safe and effective tool for the in vivo detection of Aβ plaques. This in-depth technical guide has outlined the key experimental methodologies and quantitative data that formed the basis for its discovery and validation. The availability of this compound has not only enhanced the accuracy of AD diagnosis but has also become an indispensable tool in the development and monitoring of anti-amyloid therapies, fundamentally advancing the fight against Alzheimer's disease.

References

- 1. Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultralow Dose PET Imaging for Dementia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of amyloid PET ligand this compound F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 12. medium.com [medium.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Use of this compound-PET for imaging beta-amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 17. Preclinical characterization of a novel class of 18F-labeled PET tracers for amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Florbetapir to Amyloid Plaques: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Florbetapir for amyloid-beta (Aβ) plaques, a key biomarker in Alzheimer's disease research and diagnosis. This compound F-18, a fluorine-18 labeled radiopharmaceutical, is utilized in Positron Emission Tomography (PET) imaging to visualize the cerebral amyloid plaque burden in the brains of individuals with cognitive impairment.[1][2][3] A thorough understanding of its binding characteristics is crucial for the accurate interpretation of PET imaging data and for the development of novel amyloid-targeting therapeutics.

Quantitative Binding Affinity Data

The affinity of this compound for amyloid plaques has been quantified through various in vitro studies, primarily utilizing human brain homogenates and tissue sections from patients with confirmed Alzheimer's disease. The key binding parameters, including the dissociation constant (Kd) and the inhibition constant (Ki), are summarized below.

| Parameter | Value (nM) | Method | Source Tissue | Reference |

| Kd | 3.7 | In vitro binding assay | Postmortem human brain homogenates | [4][5][6] |

| Kd | 3.1 | In vitro binding assay | Not specified | [7] |

| Ki (high affinity) | 1.8 | Competitive binding study with [3H]Pittsburgh compound B | Postmortem frontal cortices from Alzheimer's disease brains | [8] |

| Ki (low affinity) | 53 | Competitive binding study with [3H]Pittsburgh compound B | Postmortem frontal cortices from Alzheimer's disease brains | [8] |

These values indicate that this compound binds to amyloid plaques with high, nanomolar affinity, a prerequisite for an effective PET tracer.[4][5][7] The presence of both high and low-affinity binding sites, as suggested by competitive binding studies, may reflect the heterogeneity of amyloid plaque morphology and composition.[8]

Experimental Protocols

The determination of this compound's binding affinity involves several key experimental methodologies. These protocols are designed to measure the specific binding of the radiotracer to amyloid plaques while minimizing non-specific binding.

In Vitro Binding Assays with Brain Homogenates

This method is fundamental for determining the dissociation constant (Kd).

Objective: To quantify the binding affinity of this compound to amyloid-beta plaques in a homogenized tissue preparation.

Methodology:

-

Tissue Preparation: Postmortem brain tissue from confirmed Alzheimer's disease patients and healthy controls is homogenized. The gray matter, rich in amyloid plaques in AD patients, is typically used.

-

Radiolabeling: this compound is labeled with Fluorine-18 ([18F]this compound).

-

Incubation: The brain homogenates are incubated with increasing concentrations of [18F]this compound.

-

Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of a non-radioactive competing ligand (e.g., unlabeled this compound) to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity in the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using saturation binding kinetics (e.g., Scatchard analysis) to determine the Kd and Bmax (maximum number of binding sites).

In Vitro Autoradiography on Brain Tissue Sections

This technique provides a visual representation of this compound binding to amyloid plaques within the anatomical context of the brain.

Objective: To visualize and quantify the specific binding of this compound to amyloid plaques in postmortem brain tissue sections.

Methodology:

-

Tissue Sectioning: Frozen or formalin-fixed, paraffin-embedded postmortem brain tissue from individuals with varying degrees of amyloid pathology is sectioned.[5]

-

Incubation: The tissue sections are incubated with a solution containing [18F]this compound.

-

Washing: The sections are washed to remove unbound radiotracer.

-

Exposure: The labeled tissue sections are apposed to a phosphor imaging plate or autoradiographic film.

-

Imaging and Analysis: The resulting autoradiograms show the distribution and density of [18F]this compound binding. The signal intensity can be quantified and correlated with the density of amyloid plaques as determined by traditional histopathological staining methods (e.g., silver stain, thioflavin S, or immunohistochemistry with anti-Aβ antibodies).[4][5]

In Vivo PET Imaging Protocol

Positron Emission Tomography (PET) imaging with [18F]this compound allows for the in vivo quantification of amyloid plaque burden in living subjects.

Objective: To estimate the density of β-amyloid neuritic plaques in the brain of adult patients with cognitive impairment.[2][3]

Methodology:

-

Radiopharmaceutical Administration: A single intravenous bolus of 370 MBq (10 mCi) of this compound F-18 is administered to the patient.[3][6]

-

Uptake Period: There is an uptake period of 30 to 50 minutes to allow for the distribution of the tracer into the brain and for unbound tracer to wash out.[3][6]

-

Image Acquisition: A 10-minute PET scan of the brain is acquired.[3][6]

-

Image Analysis: The PET images are visually interpreted by trained readers to assess the presence and distribution of amyloid plaques. Quantitative analysis is also performed by calculating the Standardized Uptake Value Ratio (SUVR), where the tracer uptake in cortical regions of interest is normalized to a reference region with minimal specific binding, such as the cerebellum.[9][10] An SUVR threshold is used to classify scans as amyloid-positive or amyloid-negative.[9][11]

Visualizations

This compound Binding to Amyloid Plaque: Mechanism of Action

Caption: Mechanism of this compound action for PET imaging of amyloid plaques.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for determining this compound binding affinity in vitro.

References

- 1. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. tech.snmjournals.org [tech.snmjournals.org]

- 4. Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation of amyloid PET ligand this compound F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantification of 18F-florbetapir PET: comparison of two analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation between two methods of this compound PET quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Radiopharmaceutical Properties of Florbetapir (¹⁸F): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiopharmaceutical properties of Florbetapir (¹⁸F), a key imaging agent in the assessment of amyloid-β (Aβ) pathology, a hallmark of Alzheimer's disease. This document delves into the core characteristics of this compound, including its mechanism of action, binding affinity, pharmacokinetic profile, and its application in positron emission tomography (PET) imaging. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and application of this radiopharmaceutical in research and clinical settings.

Core Radiopharmaceutical Properties

This compound (¹⁸F), marketed under the trade name Amyvid, is a fluorine-18 labeled radiopharmaceutical designed for the in vivo detection of cerebral Aβ plaques.[1][2] Its development was a significant step forward in the diagnostic evaluation of cognitive impairment, offering a non-invasive method to visualize one of the key pathological features of Alzheimer's disease.[1][3]

Mechanism of Action

This compound's diagnostic efficacy lies in its ability to specifically bind to Aβ plaques in the brain.[1][4] Following intravenous administration, this compound readily crosses the blood-brain barrier and binds to the β-sheet structures of amyloid plaques.[4][5] The attached fluorine-18 radioisotope emits positrons, which are detected by a PET scanner, generating a detailed image of Aβ plaque distribution and density in the brain.[1][4] A positive scan, indicating moderate to frequent amyloid plaques, is a valuable piece of information in the diagnostic workup for Alzheimer's disease and other causes of cognitive decline.[6]

Physicochemical and Binding Properties

The effectiveness of this compound as an amyloid imaging agent is underpinned by its favorable physicochemical and binding characteristics. A key property is its lipophilicity, which facilitates its passage across the blood-brain barrier.

| Property | Value | Reference |

| Dissociation Constant (Kd) | 3.7 ± 0.3 nmol/L | [7] |

| Maximum Binding Capacity (Bmax) | 8800 ± 1600 fmol/mg protein | [7] |

| LogP | 3.5 | [8] |

These values indicate a high binding affinity of this compound for Aβ plaques.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by rapid brain uptake and clearance from the blood, allowing for a convenient imaging window.

Distribution and Clearance

Following intravenous injection, this compound is distributed throughout the body.[6] In human subjects, brain uptake peaks within minutes of injection, followed by a rapid washout from circulation.[6] Less than 5% of the injected radioactivity remains in the blood by 20 minutes post-injection, and this drops to less than 2% by 45 minutes.[6] The primary route of elimination is through hepatobiliary excretion.[7]

Metabolism

This compound is metabolized in the body, with the residual radioactivity in circulation during the imaging window consisting mainly of polar metabolites.[6] These polar metabolites are then excreted in the urine.[6]

| Parameter | Description | Reference |

| Brain Uptake | Maximizes within minutes post-injection. | [6] |

| Blood Clearance | <5% of injected dose at 20 min; <2% at 45 min. | [6] |

| Elimination | Primarily through the liver and excreted via the gallbladder and intestines. | [6] |

| Metabolites | Residual circulating radioactivity is primarily polar metabolites. | [6] |

PET Imaging Protocols

Standardized protocols are crucial for acquiring high-quality and interpretable this compound PET images.

Human PET Imaging Protocol

A typical clinical protocol for this compound PET imaging in humans involves the following steps:

-

Dose Administration: A single intravenous bolus injection of 370 MBq (10 mCi) of this compound (¹⁸F) is administered.[1][9]

-

Uptake Period: A waiting period of 30 to 50 minutes allows for the tracer to distribute and bind to amyloid plaques in the brain.[1][6]

-

Image Acquisition: A 10-minute PET scan is acquired starting 30 to 50 minutes after the injection.[6][9] In some research settings, dynamic imaging may be performed.[6]

Image Analysis and Interpretation

This compound PET images are typically interpreted both visually and quantitatively. Visual interpretation involves assessing the pattern and extent of tracer uptake in different brain regions.[2] Quantitative analysis often involves calculating the Standardized Uptake Value Ratio (SUVR), which is the ratio of tracer uptake in a target cortical region to a reference region, typically the cerebellum, which is known to have sparse amyloid deposition.[8][10]

| Parameter | Healthy Control (Visually Negative) | Alzheimer's Disease (Visually Positive) | Reference |

| SUVR (40-60 min) | 1.04 ± 0.08 | 1.41 ± 0.15 | [5] |

Key Experimental Methodologies

The development and validation of this compound involved a series of rigorous preclinical and clinical studies. The following sections outline the methodologies for key experiments.

In Vitro Binding Assay (Brain Homogenate)

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for Aβ plaques in human brain tissue.

Protocol:

-

Tissue Preparation: Obtain frozen postmortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls. Homogenize the gray matter in an appropriate buffer (e.g., phosphate-buffered saline).

-

Saturation Binding Assay:

-

Incubate aliquots of the brain homogenate with increasing concentrations of [¹⁸F]this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radioactive competing ligand (e.g., unlabeled this compound or another amyloid-binding compound).

-

-

Separation of Bound and Free Ligand: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of [¹⁸F]this compound. Analyze the data using non-linear regression to determine the Kd and Bmax values.

Autoradiography (Postmortem Brain Tissue)

Objective: To visualize the distribution of this compound binding in relation to the location of Aβ plaques in postmortem brain tissue sections.

Protocol:

-

Tissue Sectioning: Cut thin sections (e.g., 10-20 µm) from frozen postmortem human brain tissue.

-

Incubation: Incubate the tissue sections with a solution containing [¹⁸F]this compound at a concentration that approximates the Kd value.

-

Washing: Wash the sections in buffer to remove unbound radioligand.

-

Exposure: Appose the dried sections to a phosphor imaging plate or autoradiographic film.

-

Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. The resulting image can be compared with adjacent sections stained for Aβ plaques (e.g., using immunohistochemistry with an anti-Aβ antibody) to confirm the co-localization of this compound binding with amyloid pathology.

Conclusion

This compound (¹⁸F) is a well-characterized radiopharmaceutical with properties that make it a valuable tool for the in vivo assessment of cerebral amyloid-β pathology. Its high binding affinity, favorable pharmacokinetic profile, and established imaging protocols have solidified its role in both research and clinical settings for the evaluation of cognitive impairment. This guide provides a foundational understanding of its core properties and the methodologies used for its characterization, serving as a resource for professionals in the field of neuroscience and drug development.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Use of this compound-PET for imaging beta-amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. auntminnie.com [auntminnie.com]

- 4. Amyloid-β assessed by this compound F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical impact of amyloid PET using 18F-florbetapir in patients with cognitive impairment and suspected Alzheimer’s disease: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Technical Considerations in Brain Amyloid PET Imaging with 18F-Florbetapir | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 8. This compound F-18 | C20H25FN2O3 | CID 24822371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]

The Role of Florbetapir (¹⁸F) in the Amyloid Cascade Hypothesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Florbetapir (¹⁸F), a key radiopharmaceutical agent, and its integral role within the framework of the amyloid cascade hypothesis for Alzheimer's disease (AD). The guide details the mechanism of action of this compound, its application in positron emission tomography (PET) imaging, and its utility as a biomarker in research and clinical drug development. Furthermore, it presents a critical overview of the amyloid cascade hypothesis, alongside detailed experimental protocols and quantitative data from pivotal studies.

Introduction: The Amyloid Cascade Hypothesis and the Need for In Vivo Imaging

The amyloid cascade hypothesis has been a dominant theory in the field of Alzheimer's research for decades. It postulates that the initiating pathological event in AD is the abnormal processing of the amyloid precursor protein (APP), leading to the overproduction and aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform.[1][2][3] This accumulation is thought to trigger a downstream cascade of events, including the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, synaptic dysfunction, and ultimately, widespread neuronal cell death and cognitive decline.[4][5][6]

Prior to the advent of amyloid PET imaging, the definitive diagnosis of AD could only be confirmed through postmortem examination of brain tissue, identifying the hallmark pathologies of amyloid plaques and NFTs.[7] The development of radiotracers capable of binding to Aβ plaques in the living brain has revolutionized AD research and clinical trials. This compound (¹⁸F), an ¹⁸F-labeled PET tracer, was a significant advancement in this area, providing a means to visualize and quantify amyloid pathology in vivo.[[“]][9] This has enabled earlier and more accurate diagnosis, patient stratification for clinical trials, and the assessment of the efficacy of anti-amyloid therapeutic agents.[10][11]

This compound (¹⁸F): Mechanism of Action and PET Imaging

This compound (¹⁸F), also known by its trade name Amyvid, is a radioactive diagnostic agent.[[“]] Its molecular structure allows it to cross the blood-brain barrier and bind with high affinity and specificity to the β-sheet conformation of aggregated Aβ peptides that form amyloid plaques.[12] The fluorine-18 radioisotope emits positrons, which, upon annihilation with electrons in the brain tissue, produce two 511 keV gamma photons that are detected by a PET scanner. The resulting images provide a quantitative map of the density and distribution of amyloid plaques in the brain.[5]

A negative this compound PET scan indicates sparse to no neuritic plaques, which is inconsistent with a neuropathological diagnosis of AD.[10] Conversely, a positive scan reveals the presence of moderate to frequent amyloid plaques, a core pathological feature of AD.[10] However, it is important to note that a positive scan does not, in isolation, establish a diagnosis of AD, as amyloid plaques can also be present in other neurodegenerative conditions and in cognitively normal elderly individuals.[10]

Quantitative Analysis of this compound PET Data

The interpretation of this compound PET scans can be performed visually and quantitatively. Quantitative analysis typically involves the calculation of the Standardized Uptake Value Ratio (SUVR), which is the ratio of the radiotracer uptake in cortical regions of interest to a reference region that is relatively devoid of specific binding, such as the cerebellum.[13][14] An SUVR cutoff is used to classify scans as amyloid-positive or amyloid-negative.

Data Presentation:

Table 1: this compound (¹⁸F) PET SUVR Values in Different Clinical Populations

| Clinical Population | Number of Subjects (n) | Mean Cortical SUVR (SD) | SUVR Cutoff for Amyloid Positivity | Reference |

| Alzheimer's Disease (AD) | 45 | 1.40 (0.27) | > 1.10 | [13] |

| Mild Cognitive Impairment (MCI) | 60 | 1.05 (0.16) | > 1.10 | [13] |

| Healthy Controls (HC) | 78 | 1.20 (0.28)¹ | > 1.10 | [13] |

| AD | 20 | 1.42 (0.25) | Not specified | [15] |

| HC | 20 | 1.00 (0.06) | Not specified | [15] |

| AD | 31 | Not specified | Not specified | [16] |

| MCI | 51 | Not specified | Not specified | [16] |

| HC | 69 | Not specified | Not specified | [16] |

¹Note: The higher mean SUVR in this HC group compared to the MCI group is an unexpected finding in this particular study and may reflect the heterogeneity of the "healthy control" population, some of whom may have preclinical amyloid pathology.

Table 2: Diagnostic Accuracy of this compound (¹⁸F) PET in Detecting Moderate to Frequent Neuritic Plaques (Correlated with Postmortem Histopathology)

| Study Cohort | Imaging Time Prior to Autopsy | Sensitivity | Specificity | Reference |

| 59 subjects | Within 2 years | 92% | 100% | [10] |

| 46 subjects | Within 1 year | 96% | 100% | [10] |

| 74 subjects (Florbetaben) | Not specified | 97.9% | 88.9% | [17][18] |

Experimental Protocols

GMP-Compliant Automated Synthesis of [¹⁸F]this compound

This protocol describes the automated synthesis of [¹⁸F]this compound for clinical use, adapted from published Good Manufacturing Practice (GMP) compliant methods.[19][20][21]

Materials and Reagents:

-

Tosylate precursor of this compound

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sterile water for injection

-

Ethanol for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Automated synthesis module (e.g., Sumitomo, TRACERlab)

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen or helium at an elevated temperature (e.g., 110°C) to ensure anhydrous conditions.

-

Radiolabeling: The tosylate precursor dissolved in anhydrous DMSO is added to the reaction vessel. The nucleophilic substitution reaction is carried out at a high temperature (e.g., 120-140°C) for a specific duration (e.g., 10 minutes).

-

Hydrolysis: After cooling, hydrochloric acid is added to the reaction mixture, and it is heated (e.g., at 130°C for 5 minutes) to remove the Boc-protecting group.

-

Neutralization and Purification: The reaction mixture is cooled and neutralized with sodium hydroxide. The crude product is then purified using high-performance liquid chromatography (HPLC) or a simplified solid-phase extraction (SPE) method.

-

Formulation: The purified [¹⁸F]this compound is formulated in a sterile solution, typically containing ethanol and saline, for intravenous injection.

-

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, specific activity, pH, and sterility, to ensure it meets the standards for human administration.

This compound (¹⁸F) PET Imaging Protocol (Adapted from ADNI)

This protocol outlines the standardized procedure for brain PET imaging with [¹⁸F]this compound, based on the Alzheimer's Disease Neuroimaging Initiative (ADNI) protocols.[1][22][23][24]

Patient Preparation:

-

No specific dietary restrictions are required.

-

Patients should be well-hydrated.

-

A review of the patient's medical history and current medications is conducted.

Radiotracer Administration:

-

A single intravenous bolus of 370 MBq (10 mCi) of [¹⁸F]this compound is administered.

-

The injection is followed by a saline flush.

Image Acquisition:

-

A 10-minute PET scan is initiated 50 minutes post-injection.[9] In some protocols, the window for starting the scan is 30-50 minutes post-injection.[5]

-

Images are acquired with the patient in a supine position with the head stabilized to minimize motion.

-

A low-dose CT scan is performed for attenuation correction.

Image Reconstruction:

-

Images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[1][22]

-

Typical reconstruction parameters include a matrix size of 128x128 or higher and a specified number of iterations and subsets (e.g., 4 iterations, 14 subsets).[22][25]

-

A post-reconstruction smoothing filter (e.g., Gaussian filter with 4-5 mm FWHM) may be applied.[1][25]

Image Analysis:

-

The reconstructed PET images are co-registered with the patient's MRI scan.

-

Regions of interest (ROIs) are defined on the co-registered images, typically including cortical areas (frontal, parietal, temporal, and cingulate cortices) and a reference region (cerebellum).

-

The mean radiotracer uptake in each ROI is calculated to determine the SUVR.

Postmortem Histopathology for Amyloid Plaque Quantification

This protocol describes standard methods for the histopathological detection and quantification of amyloid plaques in postmortem brain tissue, which are used to validate in vivo this compound PET imaging findings.[7][26]

Tissue Preparation:

-

The brain is fixed in formalin and embedded in paraffin.

-

Tissue sections (typically 5-10 µm thick) are cut from relevant brain regions (e.g., neocortex, hippocampus).

Immunohistochemistry (IHC) for Aβ:

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: To unmask the antigenic sites, sections are treated with formic acid (e.g., 90% for 5 minutes).

-

Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific antibody binding is blocked with a serum-based solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

Thioflavin S Staining for Dense-Core Plaques:

-

Deparaffinization and Rehydration: As described for IHC.

-

Staining: Sections are incubated in a filtered aqueous solution of Thioflavin S (e.g., 1% for 8 minutes).[27][28]

-

Differentiation: Excess stain is removed by washing in ethanol solutions (e.g., 80% and 95%).[27]

-

Mounting: Sections are coverslipped with an aqueous mounting medium.

Quantitative Analysis:

-

Stained slides are digitized using a whole-slide scanner.

-

Image analysis software is used to quantify the amyloid burden, typically expressed as the percentage of the cortical area occupied by plaques.[29][30]

-

Neuritic plaque density is often assessed semi-quantitatively according to the Consortium to Establish a Registry for Alzheimer's Disease (CERAD) criteria.[7][31][32]

Visualizations of Key Pathways and Workflows

The Amyloid Cascade Hypothesis

Caption: The Amyloid Cascade Hypothesis signaling pathway.

This compound (¹⁸F) PET Imaging Workflow

Caption: The clinical workflow for this compound (¹⁸F) PET imaging.

This compound's Role in Alzheimer's Drug Development

Caption: The use of this compound PET in Alzheimer's drug development.

Conclusion

This compound (¹⁸F) PET imaging has become an indispensable tool in the study of Alzheimer's disease, providing a critical link between the theoretical framework of the amyloid cascade hypothesis and the clinical presentation of the disease. By enabling the in vivo detection and quantification of amyloid plaques, this compound has enhanced diagnostic accuracy, facilitated the development of novel anti-amyloid therapies, and deepened our understanding of the temporal relationship between amyloid pathology and cognitive decline. As research continues to unravel the complexities of Alzheimer's disease, this compound and other amyloid imaging agents will undoubtedly remain at the forefront of efforts to develop effective treatments and, ultimately, a cure for this devastating neurodegenerative disorder.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: Should We Change Our Thinking? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. behavioralhealth2000.com [behavioralhealth2000.com]

- 6. The Amyloid Cascade Hypothesis in Alzheimer’s Disease: It’s Time to Change Our Mind - PMC [pmc.ncbi.nlm.nih.gov]

- 7. National Institute on Aging–Alzheimer’s Association guidelines for the neuropathologic assessment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Use of this compound-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinician.nejm.org [clinician.nejm.org]

- 11. Experiences from Clinical Research and Routine Use of Florbetaben Amyloid PET—A Decade of Post-Authorization Insights | MDPI [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Correlation between two methods of this compound PET quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. Amyloid-β assessed by this compound F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Florbetaben PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 19. GMP-compliant automated synthesis of [(18)F]AV-45 (this compound F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. adni.loni.usc.edu [adni.loni.usc.edu]

- 23. adni.bitbucket.io [adni.bitbucket.io]

- 24. adni.bitbucket.io [adni.bitbucket.io]

- 25. Clinical impact of amyloid PET using 18F-florbetapir in patients with cognitive impairment and suspected Alzheimer’s disease: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biospective.com [biospective.com]

- 27. alzforum.org [alzforum.org]

- 28. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Digital Pathology and Image Analysis for Robust High-Throughput Quantitative Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Variable Details | RADC [radc.rush.edu]

- 32. ovid.com [ovid.com]

Technical Guide: Initial Clinical Trial Results for Florbetapir (¹⁸F-AV-45)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Florbetapir F 18 (¹⁸F-AV-45, brand name Amyvid™) is a radiopharmaceutical agent approved for use in Positron Emission Tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[1] The development and validation of this compound represented a significant advancement, allowing for the in vivo assessment of one of the core neuropathological hallmarks of AD. This document provides a detailed technical summary of the pivotal initial clinical trials that established its efficacy and safety profile, focusing on quantitative data, experimental methodologies, and the workflows used in its validation.

Core Efficacy: Correlation with Histopathology

The definitive validation of an amyloid imaging agent rests on its correlation with postmortem histopathological findings. A pivotal Phase 3 multicenter study was conducted on individuals who agreed to undergo this compound PET imaging during life and brain donation at the end of life.[2] This trial was fundamental in establishing the relationship between the PET signal and the actual presence of β-amyloid plaques.

Key Histopathological Correlation Results

The study demonstrated a strong correlation between this compound PET image interpretations and postmortem β-amyloid pathology. Both qualitative visual reads and quantitative measurements of cortical tracer uptake correlated significantly with the presence and density of β-amyloid plaques as measured by immunohistochemistry and silver stain.[2]

| Metric | Correlation with Immunohistochemistry (ρ) | Correlation with Silver Stain (Neuritic Plaque Score) (ρ) | Agreement (PET vs. Autopsy) |

| Value | 0.78 (95% CI, 0.58–0.89; P<.001) | 0.71 (95% CI, 0.47–0.86; P<.001) | 96% |

Table 1: Correlation between this compound PET imaging and postmortem β-amyloid pathology in the primary analysis cohort (n=29).[2]

Diagnostic Performance in Clinical Populations

Initial Phase 2 and 3 trials evaluated the performance of this compound PET in discriminating between individuals with a clinical diagnosis of Alzheimer's disease, those with Mild Cognitive Impairment (MCI), and cognitively healthy controls (HC).[3][4] Performance was assessed using both qualitative visual assessment and quantitative analysis.

Sensitivity & Specificity

The ability of this compound PET to distinguish AD patients from healthy controls was a key endpoint. Results varied between visual and quantitative methods, with quantitative analysis generally showing a more balanced performance.

| Analysis Method | Patient Groups | Sensitivity | Specificity | Reference |

| Qualitative Visual Assessment | AD vs. HC | 84.6% | 38.1% | [5][6] |

| Quantitative Assessment (SUVr) | AD vs. HC | 92.3% | 90.5% | [5][6] |

| Quantitative Assessment (SUVr) | Autopsy-Confirmed AD vs. Controls | 97% | 100% | [7] |

| Visual Assessment (vs. CSF) | MCI Cohort | 79% | 96% | [8] |

| Quantitative Assessment (SUVr vs. CSF) | MCI Cohort | 85% | 90% | [8] |

Table 2: Summary of diagnostic sensitivity and specificity from various initial studies. Note the difference in reference standards (clinical diagnosis, autopsy, CSF).

Amyloid Positivity Rates by Clinical Diagnosis

Clinical trials consistently demonstrated that the frequency of amyloid positivity detected by this compound PET aligns with expected rates based on clinical diagnosis, age, and genetic factors like Apolipoprotein E ε4 (APOE ε4) carrier status.[3]

| Clinical Diagnosis | Visually Amyloid Positive (%) | Quantitatively Amyloid Positive (%) | Source Study |

| Alzheimer's Disease (AD) | 76% | 84% | Phase 2 Multicenter[3][4] |

| Mild Cognitive Impairment (MCI) | 38% | 38-45% | Phase 2 Multicenter[3][9] |

| Healthy Controls (HC) | 14% | 23% | Phase 2 Multicenter[3][4] |

Table 3: Rates of amyloid positivity as determined by visual and quantitative analysis across different diagnostic cohorts.

Quantitative Analysis: Standardized Uptake Value Ratio (SUVr)

Quantitative analysis typically involves calculating the Standardized Uptake Value Ratio (SUVr), which normalizes tracer uptake in cortical regions of interest to a reference region with minimal specific binding, such as the cerebellum.[7][10]

| Clinical Diagnosis | Mean Cortical SUVr (Median or Mean ± SD) | SUVr Cutoff for Positivity | Reference |

| Alzheimer's Disease (AD) | 1.67 ± 0.175 | N/A | [10] |

| Healthy Controls (HC) | 1.25 ± 0.177 | N/A | [10] |

| Alzheimer's Disease (AD) | 1.20 (Median) | 1.122 | [5][6] |

| Healthy Controls (HC) | 1.05 (Median) | 1.122 | [5][6] |

| Autopsy-Validated Threshold | N/A | 1.10 | [7][11] |

Table 4: Summary of SUVr values and positivity thresholds from key clinical studies.

Experimental Protocols & Methodologies

Standardization of protocols was critical for the multicenter clinical trials of this compound.

Patient Population & Enrollment

-

Inclusion Criteria: Trials enrolled distinct cohorts:

-

Probable AD: Met criteria from the National Institute of Neurological and Communicative Disorders and Stroke–Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).[9] Typically had Mini-Mental State Examination (MMSE) scores ≤24.[9]

-

Mild Cognitive Impairment (MCI): Subjects aged ≥50 with a memory complaint, often corroborated by an informant, a Clinical Dementia Rating (CDR) of 0.5, and MMSE >24.[9]

-

Healthy Controls (HC): Cognitively normal individuals aged ≥50 with a CDR of 0 and MMSE of 29 or 30.[9][12]

-

-

Exclusion Criteria: Included other relevant neuropsychiatric diseases, contraindications to PET, or use of anti-amyloid investigational drugs.[9]

Radiopharmaceutical Administration and PET Imaging

-

Dose: A single intravenous (IV) bolus injection of 370 MBq (10 mCi) of this compound F 18.[9][13][14]

-

Uptake Period: Brain PET imaging was initiated approximately 30 to 50 minutes after the injection.[1][13] Most protocols specified the scan to begin around 50 minutes post-injection.[9][14]

-

Scan Acquisition: A 10-minute brain PET scan was typically acquired.[1][9][13]

-

Image Reconstruction: Images were reconstructed using an iterative algorithm (e.g., 4 iterations, 16 subsets).[9] A post-reconstruction Gaussian filter (e.g., 5 mm) was commonly applied to smooth the images.[9]

Image Interpretation and Analysis

Two primary methods were used to interpret the scans, both requiring specialized training.

-

Qualitative Visual Interpretation:

-

Nuclear medicine physicians, blinded to clinical data, reviewed the PET images.[9]

-

Scans were rated on a binary scale: amyloid positive (Aβ+) or amyloid negative (Aβ−).[9]

-

A positive scan is characterized by tracer uptake in cortical gray matter, where the distinction between gray and white matter is reduced or lost. This pattern is contrasted with a negative scan, which shows more intense uptake in white matter compared to gray matter, creating a clear contrast.

-

-

Quantitative SUVr Analysis:

-

PET images were co-registered to a template (e.g., in Talairach space).[9]

-

Volumes of interest (VOIs) were defined for cortical gray matter regions known to accumulate amyloid (e.g., frontal, temporal, parietal, precuneus, cingulate cortices).[7][9]

-

A reference region, typically the whole cerebellum, was used for normalization.[7][9]

-

The SUVr was calculated as the ratio of the average tracer uptake in the target cortical VOIs to the average uptake in the reference region.

-

Inter-Reader Reliability

A critical aspect of validating the visual read method was ensuring consistency among different interpreters. Studies reported inter-reader reliability using the Kappa statistic.

| Study Cohort | Number of Readers | Agreement Metric | Value (95% CI) | Agreement Level |

| Healthy Controls & MCI | 2 | Kappa | 0.71 (0.50–0.93) | Substantial |

| AD, MCI, HC (>50 yrs) | 5 | Fleiss's Kappa | 0.88 (0.81–0.94) | Almost Perfect |

| Mixed Cohort | 119 scans | Fleiss's Kappa | 0.83 (0.78–0.88) | Almost Perfect |

Table 5: Inter-reader reliability for the binary visual interpretation of this compound PET scans.[6][15]

Conclusion

The initial clinical trials for this compound F 18 successfully established its utility as a biomarker for cerebral β-amyloid. The pivotal Phase 3 study demonstrated a strong and statistically significant correlation between in vivo PET imaging and postmortem neuropathological confirmation of amyloid plaques.[2] Subsequent studies established the agent's performance in differentiating clinical populations, with quantitative SUVr analysis showing high sensitivity and specificity.[5][6] The methodologies for patient selection, imaging acquisition, and image interpretation were rigorously defined and standardized, leading to high inter-reader reliability for the validated visual interpretation method.[15] These foundational trials provided the basis for the regulatory approval of this compound and its integration into both clinical practice and numerous subsequent clinical trials for Alzheimer's disease therapeutics.

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. Use of this compound-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (F18-AV-45) PET to assess amyloid burden in Alzheimer's disease dementia, mild cognitive impairment, and normal aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using PET with 18F-AV-45 (this compound) to quantify brain amyloid load in a clinical environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using PET with 18F-AV-45 (this compound) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Visual and Quantitative this compound F 18 Positron Emission Tomography Analysis in Predicting Mild Cognitive Impairment Outcomes [escholarship.org]

- 9. Amyloid-β assessed by this compound F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo imaging of amyloid deposition in Alzheimer disease using the radioligand 18F-AV-45 (this compound [corrected] F 18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adni.loni.usc.edu [adni.loni.usc.edu]

- 12. Amyloid deposition detected with this compound F 18 (18F-AV-45) is related to lower episodic memory performance in clinically normal older individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Biodistribution of Florbetapir F18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbetapir F18, marketed as Amyvid™, is a fluorine-18 labeled radiopharmaceutical used for Positron Emission Tomography (PET) imaging of the brain.[1][2][3] It is a valuable tool for the estimation of β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of this compound F18, compiled from key studies and clinical data.

Pharmacokinetics

Absorption and Distribution

Following a single intravenous bolus injection of approximately 370 MBq (10 mCi), this compound F18 is rapidly distributed throughout the body.[1][4] The drug readily crosses the human blood-brain barrier, reaching detectable levels throughout the brain.[4] Within 20 minutes of administration, less than 5% of the injected F18 radioactivity remains in the blood, and this drops to less than 2% by 45 minutes post-injection.[1][4]

The time-activity curves in the brains of subjects with positive scans show a continuous increase in signal from time zero through 30 minutes, with stable values observed thereafter for at least 90 minutes.[4] The binding of this compound F18 to β-amyloid plaques is highly specific, with a dissociation constant (Kd) of 3.7 nM.[5][6]

Metabolism and Elimination

This compound F18 is metabolized into polar F18 metabolites.[4] The residual radioactivity in circulation during the 30-90 minute imaging window is primarily in the form of these polar metabolites.[1][4] Elimination occurs predominantly through hepatobiliary and urinary excretion.[7] Activity is visualized in the liver within four minutes of injection, and accumulation is also observed in the gallbladder and intestines.[7] The radioactivity detected in the urine consists of polar metabolites of the parent compound.[7]

Biodistribution and Radiation Dosimetry

Whole-body PET scans in healthy volunteers have been used to determine the biodistribution and estimate the radiation absorbed doses to various organs. The effective dose for a 370 MBq (10 mCi) injection of this compound F18 is approximately 7 mSv.[4][7] The organs receiving the highest radiation doses are the gallbladder wall, liver, and intestines.[8][9]

Quantitative Biodistribution Data

The following table summarizes the estimated radiation absorbed doses for various organs after a 370 MBq intravenous injection of this compound F18.

| Organ/Tissue | Mean Absorbed Dose per Unit Administered Activity (µGy/MBq) |

| Adrenal Gland | 14 |

| Bone (Osteogenic Cells) | 28 |

| Bone (Red Marrow) | 14 |

| Brain | 10 |

| Breasts | 6 |

| Gallbladder Wall | 143 |

| Gonads (Ovaries) | 14 |

| Gonads (Testes) | 7 |

| Heart Wall | 14 |

| Kidneys | 20 |

| Liver | 64 |

| Lungs | 10 |

| Muscle | 10 |

| Pancreas | 14 |

| Skin | 7 |

| Small Intestine | 66 |

| Spleen | 12 |

| Stomach Wall | 13 |

| Thymus | 9 |

| Thyroid | 7 |

| Upper Large Intestine Wall | 75 |

| Urinary Bladder Wall | 27 |

| Uterus | 15 |

| Effective Dose (mSv) for 370 MBq | 7.0 |

Data sourced from the AMYVID (this compound F 18 Injection) Prescribing Information.[4]

Experimental Protocols

PET Imaging Protocol

A standardized protocol is crucial for accurate and reproducible PET imaging with this compound F18.

-

Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of this compound F18 is administered in a total volume of 10 mL or less.[1][4] This is followed by an intravenous flush of 0.9% sterile sodium chloride.[1]

-

Uptake Period: There is an uptake period of 30 to 50 minutes following the injection.[4]

-

Image Acquisition: A 10-minute PET scan is acquired starting 30 to 50 minutes after the injection.[4][10] Studies have shown no significant difference in the mean cortical to cerebellar Standardized Uptake Value (SUV) ratio between a 10-minute and a 20-minute acquisition time.[1][4]

Visualizations

Experimental Workflow for this compound F18 PET Imaging

Caption: Workflow for this compound F18 PET imaging studies.

Metabolic Pathway of this compound F18

Caption: Simplified metabolic pathway of this compound F18.

Blood-Brain Barrier Penetration and Amyloid Plaque Binding

Caption: Mechanism of this compound F18 brain uptake and binding.

Conclusion

This compound F18 exhibits pharmacokinetic and biodistribution properties that make it a highly effective agent for the PET imaging of β-amyloid plaques in the brain. Its rapid uptake and clearance from the blood, coupled with its high specificity for amyloid plaques, provide a clear imaging window for accurate assessment. The well-characterized radiation dosimetry and established experimental protocols ensure its safe and effective use in clinical and research settings. This comprehensive guide provides essential technical information for professionals involved in the use of this compound F18 for the evaluation of cognitive impairment.

References

- 1. nucmedtutorials.com [nucmedtutorials.com]

- 2. This compound (18F) - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Correlation of amyloid PET ligand this compound F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Radiation dosimetry of this compound F 18 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound F 18 for brain imaging of β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Florbetapir (¹⁸F) PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction